1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine
Overview
Description
1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with the molecular formula C13H9ClN2O2S and a molecular weight of 292.74 g/mol . This compound is characterized by the presence of a benzenesulfonyl group attached to a pyrrolo[2,3-b]pyridine ring system, which is further substituted with a chlorine atom at the 5-position. It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
- The primary target of this compound is not explicitly mentioned in the available literature. However, related indole derivatives have been studied for their biological potential. For instance, compounds with similar structures have shown anti-inflammatory and analgesic activities .
Target of Action
Biochemical Analysis
Biochemical Properties
1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been found to exhibit potent inhibitory activity against fibroblast growth factor receptors (FGFRs), which are involved in various cellular processes such as cell growth, differentiation, and angiogenesis . The compound interacts with the FGFRs by binding to the hinge region of the receptor, forming hydrogen bonds with specific amino acids . This interaction inhibits the receptor’s activity, thereby affecting downstream signaling pathways.
Cellular Effects
The effects of this compound on various cell types have been studied extensively. It has been shown to have antiproliferative activity against cancer cell lines, including breast cancer and liver cancer cells . The compound influences cell function by inhibiting cell signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways, which are crucial for cell proliferation and survival . Additionally, it affects gene expression by downregulating genes involved in cell cycle progression and upregulating genes associated with apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the FGFRs, inhibiting their kinase activity and preventing the phosphorylation of downstream signaling molecules . This inhibition disrupts the signaling cascades that promote cell growth and survival. The compound also affects gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antiproliferative activity without causing severe toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body . The compound’s metabolism may affect its efficacy and toxicity, as metabolites can have different biological activities compared to the parent compound . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it accumulates in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects . The distribution of the compound within tissues can influence its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications . It localizes to the cytoplasm and nucleus, where it interacts with its target biomolecules and modulates cellular processes . Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine typically involves the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: The core structure can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and an α,β-unsaturated carbonyl compound.
Introduction of the Chlorine Atom: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.
Attachment of the Benzenesulfonyl Group: The final step involves the sulfonylation of the pyrrolo[2,3-b]pyridine core using benzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures with optimization for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a kinase inhibitor, particularly targeting fibroblast growth factor receptors (FGFRs).
Medicine: Explored for its anticancer properties due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Industry: Utilized in the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine
- 1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine
- 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine
Uniqueness
1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the 5-position and the benzenesulfonyl group enhances its reactivity and potential as a pharmacologically active compound.
Properties
IUPAC Name |
1-(benzenesulfonyl)-5-chloropyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O2S/c14-11-8-10-6-7-16(13(10)15-9-11)19(17,18)12-4-2-1-3-5-12/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKKBVYRYQZHHTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CC(=CN=C32)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70640134 | |
Record name | 1-(Benzenesulfonyl)-5-chloro-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70640134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1015608-87-3 | |
Record name | 1-(Benzenesulfonyl)-5-chloro-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70640134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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